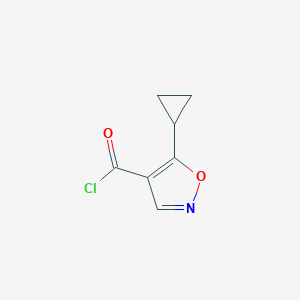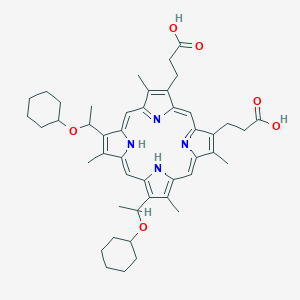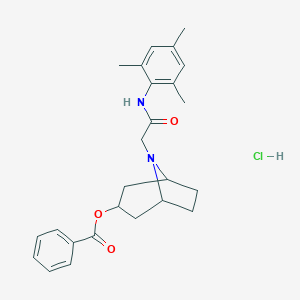![molecular formula C24H14 B048497 Dibenzo[e,l]pyrene CAS No. 192-51-8](/img/structure/B48497.png)
Dibenzo[e,l]pyrene
Descripción general
Descripción
Dibenzo[e,l]pyrene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 . It is one of the five isomers of dibenzopyrene, which differ by the arrangement of aromatic rings . The most notable dibenzopyrene isomer, dibenzo[a,l]pyrene, is a constituent of tobacco smoke and is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .
Synthesis Analysis
The formation of dibenzo[e,l]pyrene has been explored through a high-temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism. This involves a gas-phase reaction of the phenyl radical (C6H5) with triphenylene (C18H12), utilizing photoelectron photoion coincidence spectroscopy (PEPICO) combined with electronic structure calculations .Molecular Structure Analysis
Dibenzo[e,l]pyrene has a molecular formula of C24H14, an average mass of 302.368 Da, and a monoisotopic mass of 302.109558 Da .Chemical Reactions Analysis
The formation of dibenzo[e,l]pyrene involves a high-temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism. This process forms peri-fused polycyclic aromatic hydrocarbon (PAH) derivatives .Physical And Chemical Properties Analysis
Dibenzo[e,l]pyrene is a yellow odorless crystal or flake. It is insoluble in water. Its density is 1.3±0.1 g/cm3, boiling point is 552.3±17.0 °C at 760 mmHg, and flash point is 282.0±15.1 °C .Aplicaciones Científicas De Investigación
Gas-Phase Synthesis in High-Temperature Environments
Dibenzo[e,l]pyrene: has been studied for its formation through a high-temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism. This process is significant in environments such as combustion flames and circumstellar envelopes of carbon stars, making it a target for far-infrared astronomical surveys .
Biological Activity and Functions
Natural dibenzo-α-pyrones, which include Dibenzo[e,l]pyrene , are known for their wide spectrum of biological activities. They exhibit properties such as cytotoxicity, antioxidant, antiallergic, antimicrobial, and acetylcholinesterase inhibitory activities. These compounds are biosynthesized via the polyketide pathway in microorganisms or metabolized from plant-derived compounds by intestinal bacteria .
Carcinogenicity and Toxicity Studies
Dibenzo[e,l]pyrene: is recognized for its suspected human carcinogenicity. It is a constituent of tobacco smoke and is considered to be significantly more potent as a carcinogen than some other well-known compounds. Understanding its carcinogenic properties is crucial for public health and regulatory measures .
Carcinogenic Mechanisms
Research has been conducted on the carcinogenic mechanisms of Dibenzo[e,l]pyrene , including studies on diol-epoxides-DNA adduct formation. These studies are essential for understanding the molecular basis of cancer development and for the design of potential therapeutic interventions .
Synthesis of Pharmaceutically Relevant Compounds
Dibenzo[e,l]pyrene: serves as a key intermediate in the synthesis of various pharmaceutically relevant compounds. Its derivatives are used in the production of cannabinoids, progesterone, androgen, glucocorticoid receptor agonists, endothelial proliferation inhibitors, and antidyslipidemic agents. This highlights its importance in pharmaceutical research and development .
Safety and Hazards
Mecanismo De Acción
Target of Action
Dibenzo[e,l]pyrene (DBP) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) that is found in the environment . The primary targets of DBP are DNA molecules . DBP undergoes a series of enzymatic reactions yielding electrophilic diastereomeric diol-epoxides (DEs) that subsequently bind to DNA covalently .
Mode of Action
DBP interacts with its targets through a high temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism to form peri-fused polycyclic aromatic hydrocarbon (PAH) derivatives . This interaction is explored through a gas-phase reaction of the phenyl radical (C6H5˙) with triphenylene (C18H12) .
Biochemical Pathways
DBP affects the DNA repair pathways. The formation of DNA adducts by DBP hampers the healing mechanism of cascaded biological pathways, resulting in the onset of different diseases . The imbalance of interaction tendencies relatively favors the DNA-adduct formation than the nucleotide excision repair (NER) pathway .
Pharmacokinetics
It is known that dbp undergoes a series of enzymatic reactions yielding electrophilic diastereomeric diol-epoxides (des) that subsequently bind to dna covalently .
Result of Action
The molecular and cellular effects of DBP’s action are significant. DBP has been recognized for its suspected human carcinogenicity . The most notable DBP isomer, dibenzo[a,l]pyrene, is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of DBP. Primary sources of DBP in the environment are combustion of wood and coal, gasoline and diesel exhaust, and tires . DBP is also a constituent of tobacco smoke . These environmental factors can increase human exposure to DBP, thereby increasing the risk of its harmful effects.
Propiedades
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20(16)24(22)23(19)21/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIAHKYKCHRGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C6=CC=CC(=C64)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172750 | |
| Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[e,l]pyrene | |
CAS RN |
192-51-8 | |
| Record name | Dibenzo[fg,op]naphthacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(e,l)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[e,l]pyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(E,L)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OAU0KNG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Dibenzo[e,l]pyrene's vibrational modes in astronomical research?
A1: Dibenzo[e,l]pyrene exhibits low-lying vibrational modes characterized by out-of-plane bending. These modes are easily populated in high-temperature environments like combustion flames and the circumstellar envelopes of carbon stars []. Consequently, Dibenzo[e,l]pyrene is considered a strong candidate for detection in far-IR astronomical surveys, potentially providing insights into the formation and composition of celestial objects [].
Q2: How is Dibenzo[e,l]pyrene formed in a laboratory setting?
A2: Dibenzo[e,l]pyrene can be synthesized through a gas-phase reaction involving the phenyl radical (C6H5˙) and triphenylene (C18H12) []. This reaction, studied using photoelectron photoion coincidence spectroscopy (PEPICO) and electronic structure calculations, follows a high-temperature phenyl-mediated addition-cyclization-dehydrogenation mechanism, highlighting a potential pathway for the formation of peri-fused polycyclic aromatic hydrocarbon (PAH) derivatives [].
Q3: What are the applications of Dibenzo[e,l]pyrene in materials science?
A3: Dibenzo[e,l]pyrene serves as a building block for synthesizing graphitic nanoribbons []. These nanoribbons, formed through a microwave-assisted Diels-Alder reaction, exhibit unique electronic properties due to their extended conjugated π-systems, making them promising materials for nanoelectronics and optoelectronic devices [].
Q4: How does the structure of Dibenzo[e,l]pyrene contribute to its properties in nanographene synthesis?
A4: Dibenzo[e,l]pyrene acts as a core structure in the synthesis of distorted nitrogen-doped nanographenes []. Its rigid framework facilitates the oxidative cyclodehydrogenation of oligoaryl-substituted derivatives, leading to extended π-conjugation and influencing the optical and electronic properties of the resulting nanographenes [].
Q5: What analytical techniques are employed to identify and quantify Dibenzo[e,l]pyrene?
A5: High-pressure liquid chromatography (HPLC) coupled with ultraviolet-visible absorbance detection and mass spectrometric detection is commonly used to analyze Dibenzo[e,l]pyrene []. This technique allows for the separation and identification of various PAH isomers, including Dibenzo[e,l]pyrene, present in complex mixtures like those derived from the pyrolysis of catechol []. Additionally, laser-excited time-resolved Shpol'skii spectroscopy is a highly sensitive and selective method for the direct determination of Dibenzo[e,l]pyrene and its isomers in water samples, achieving detection limits at the parts-per-trillion level [].
Q6: What are the potential environmental concerns associated with Dibenzo[e,l]pyrene?
A6: Dibenzo[e,l]pyrene, like many PAHs, is a product of incomplete combustion processes and can be found in contaminated water sources [, ]. Its presence in the environment raises concerns due to its potential carcinogenic properties []. Understanding its formation mechanisms and developing sensitive detection methods are crucial for assessing and mitigating its environmental impact [, ].
Q7: How does the structure of Dibenzo[e,l]pyrene relate to its carcinogenic potential?
A7: While specific details on Dibenzo[e,l]pyrene's carcinogenic mechanism are not provided in the provided research, it is classified as a carcinogen []. Generally, the carcinogenic potential of PAHs, including Dibenzo[e,l]pyrene, is linked to their ability to undergo metabolic activation in the body, forming reactive metabolites that can bind to DNA and disrupt cellular processes [, ].
Q8: What is the significance of studying biphenyl derivatives in relation to Dibenzo[e,l]pyrene?
A8: Biphenyl derivatives, particularly those with bromine substituents, can be used to synthesize Dibenzo[e,l]pyrene and related structures on metal surfaces []. For instance, the reaction of 2,2'-dibromobiphenyl on Ag(111) leads to the formation of Dibenzo[e,l]pyrene, highlighting the influence of surface chemistry on the reaction pathway []. This approach provides insights into potential formation mechanisms of Dibenzo[e,l]pyrene and related PAHs under specific conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)

